

# synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol experimental protocol

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## Compound of Interest

Compound Name: (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Cat. No.: B1352563

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## Application Notes: Synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Introduction **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** is a substituted pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry.<sup>[1]</sup> Its dichlorinated and functionalized pyridine core makes it a key intermediate for creating more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of a hydroxymethyl group provides a reactive handle for various chemical transformations, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

This document outlines a detailed experimental protocol for the synthesis of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** via the reduction of its corresponding aldehyde, 2,4-dichloro-6-methylnicotinaldehyde. The described method utilizes sodium borohydride, a common and selective reducing agent, providing a reliable pathway for researchers in drug discovery and chemical development.

## Physicochemical Properties

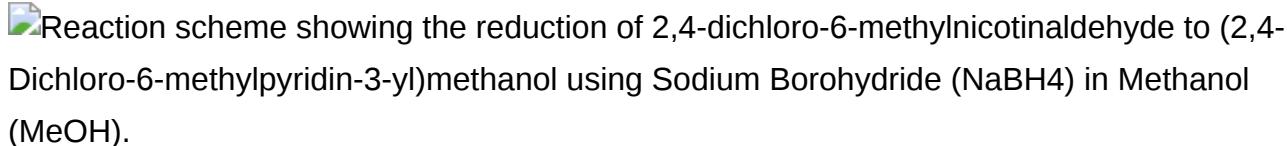
The key properties of the target compound are summarized below.

Property	Value	Reference
CAS Number	374800-25-6	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Cl <sub>2</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	192.04 g/mol	<a href="#">[1]</a>
Synonyms	2,4-Dichloro-6-methyl-3-pyridinemethanol	<a href="#">[1]</a>

## Experimental Protocol: Reduction of 2,4-dichloro-6-methylnicotinaldehyde

This protocol details the synthesis of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** by the chemical reduction of 2,4-dichloro-6-methylnicotinaldehyde.

Reaction Scheme:



Reaction scheme showing the reduction of 2,4-dichloro-6-methylnicotinaldehyde to (2,4-Dichloro-6-methylpyridin-3-yl)methanol using Sodium Borohydride (NaBH<sub>4</sub>) in Methanol (MeOH).

**Figure 1.** Synthesis of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol**.

## Materials and Reagents

The following table lists the necessary reagents for the synthesis.

Reagent	CAS Number	Molecular Formula	Molar Mass ( g/mol )
2,4-dichloro-6-methylnicotinaldehyde	134346-08-4	C <sub>7</sub> H <sub>5</sub> Cl <sub>2</sub> NO	190.03
Sodium borohydride (NaBH <sub>4</sub> )	16940-66-2	BH <sub>4</sub> Na	37.83
Methanol (MeOH)	67-56-1	CH <sub>4</sub> O	32.04
Ethyl acetate (EtOAc)	141-78-6	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11
Deionized Water (H <sub>2</sub> O)	7732-18-5	H <sub>2</sub> O	18.02
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	7757-82-6	Na <sub>2</sub> SO <sub>4</sub>	142.04
Silica Gel (for chromatography)	7631-86-9	SiO <sub>2</sub>	60.08

## Suggested Reagent Quantities

Reagent	Molar Mass ( g/mol )	Amount	Moles (mmol)	Molar Equiv.
2,4-dichloro-6-methylnicotinaldehyde	190.03	5.00 g	26.3	1.0
Sodium borohydride (NaBH <sub>4</sub> )	37.83	1.20 g	31.7	1.2
Methanol (MeOH)	32.04	100 mL	-	-

## Step-by-Step Synthesis Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (26.3 mmol) of 2,4-dichloro-6-methylnicotinaldehyde in 100 mL of methanol.
- Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
- Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add 1.20 g (31.7 mmol) of sodium borohydride ( $\text{NaBH}_4$ ) to the solution in small portions over 20-30 minutes. Caution: Hydrogen gas evolution may occur.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
- Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- Quenching: Carefully quench the reaction by slowly adding approximately 20 mL of deionized water to decompose any excess sodium borohydride.
- Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
- Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure **(2,4-Dichloro-6-methylpyridin-3-yl)methanol**.

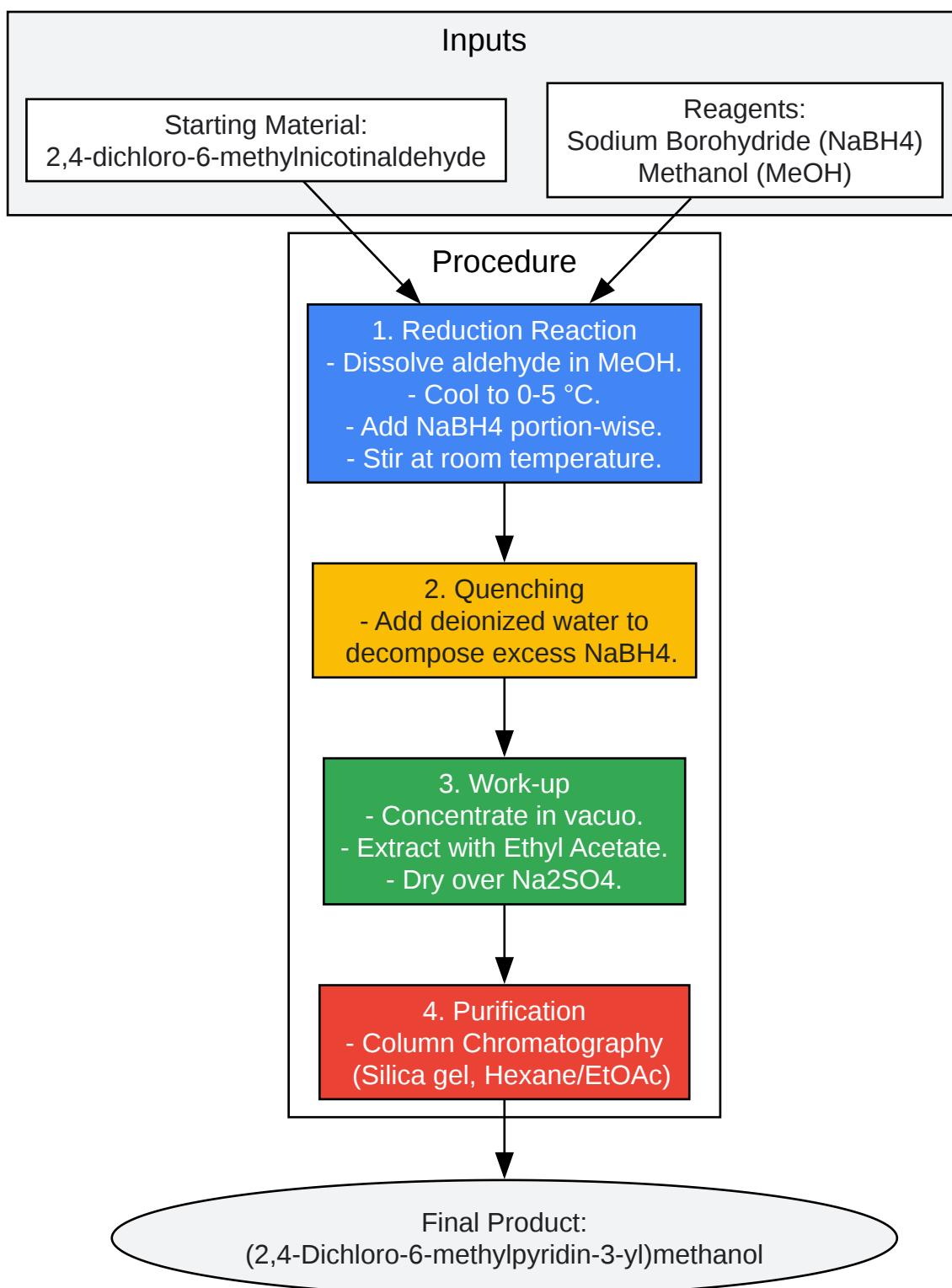
## Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and melting point analysis.

## Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis protocol.



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Caption: Workflow for the synthesis of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol**.

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## References

- 1. CAS 374800-25-6 | (2,4-Dichloro-6-methylpyridin-3-yl)methanol - Synblock [synblock.com]
- 2. PubChemLite - (2,4-dichloro-6-methylpyridin-3-yl)methanol (C7H7Cl2NO) [pubchemlite.lcsb.uni.lu]
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